N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(3-Methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core. This bicyclic scaffold features a 6-methyl group and a 4-oxo substituent, with a carboxamide moiety linked to a 3-methoxybenzyl group. Its synthesis likely follows established protocols for pyrazolo[1,5-a]pyrazine derivatives, such as one-pot multi-component reactions . Safety guidelines emphasize stringent handling protocols, including protection from moisture, heat, and inhalation exposure .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-9-20-14(16(22)18-10)7-13(19-20)15(21)17-8-11-4-3-5-12(6-11)23-2/h3-7,9H,8H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQWQDKWVGIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with various substituted benzylamines. The process often includes the formation of acyl chlorides from pyrazine-2-carboxylic acids using reagents like thionyl chloride, followed by aminolysis with substituted benzylamines . The reaction conditions, such as temperature and solvent, can vary depending on the specific substituents involved.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: Biologically, N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has shown potential as an antimicrobial and antifungal agent. It has been evaluated for its activity against various bacterial and fungal strains .
Medicine: In medicine, this compound is being investigated for its potential as an antitubercular agent. Its structure-activity relationship studies have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been suggested to inhibit the enzyme enoyl-ACP-reductase (InhA), which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
Comparison with Similar Compounds
Notes
Safety and Handling : The compound requires storage in a dry, inert environment (P402, P235) and protective equipment to prevent exposure (P280, P284) .
Biological Potential: Structural analogs demonstrate antitumor and enzyme-inhibitory activities, warranting further investigation into the target compound’s bioactivity .
Biological Activity
N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the dihydropyrazolo framework and a methoxybenzyl substituent. Its IUPAC name indicates significant functional groups that may influence its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it affects the phosphorylation of S6 ribosomal protein (S6RP) and AKT pathways, which are crucial for cell growth and survival .
- Antineoplastic Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent. It has shown effectiveness against prostate cancer cells with overexpression of ETS factors .
- Metabolic Regulation : Preliminary studies suggest that the compound may also play a role in metabolic regulation by influencing lipid metabolism and glucose homeostasis in adipocytes .
In Vitro Studies
A series of experiments have evaluated the cytotoxic effects of this compound on different cancer cell lines including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 12.5 | Inhibition of S6RP phosphorylation |
| Breast Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 10.0 | Cell cycle arrest |
These results indicate that the compound possesses significant antitumor activity across various cancer types.
In Vivo Studies
Animal models have further supported these findings:
- Weight Loss and Glycemic Control : In high-fat diet-induced obesity models, administration of the compound resulted in significant weight loss and improved glycemic profiles compared to control groups .
- Liver Function Improvement : Biochemical analyses indicated enhanced liver function markers following treatment with this compound .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Castration-resistant Prostate Cancer : A clinical case reported a patient with advanced prostate cancer showing reduced tumor markers after treatment with a regimen including this compound alongside standard therapies .
- Metabolic Syndrome : Another study highlighted improvements in metabolic parameters in patients with metabolic syndrome treated with this compound as part of a comprehensive lifestyle intervention .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide?
- Methodological Answer : The compound's pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization of precursors such as hydrazines and aldehydes, followed by functionalization. For example, iodination and esterification steps are critical for introducing substituents (e.g., describes analogous iodinated pyrazolo-pyrazine synthesis). Key steps include:
- Cyclization : Using hydrazine derivatives and carbonyl compounds under reflux in polar aprotic solvents (e.g., DMF, acetic acid).
- Coupling reactions : Amidation or alkylation to attach the 3-methoxybenzyl group (similar to methods in ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., DMF/water mixtures) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-modal analytical characterization is essential:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent positions (e.g., methoxybenzyl group in ).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., LC-MS data in ).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (as demonstrated for related compounds in ) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Kinase or protease assays (e.g., ATP-binding site competition for pyrazolo-pyrazine derivatives).
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : COX-2 inhibition or NF-κB pathway modulation (inspired by SAR studies in ).
- Dose-response curves : Use 3-5 replicates per concentration to ensure statistical validity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can identify energy barriers and transition states. For example:
- Transition state analysis : Identify rate-limiting steps (e.g., cyclization vs. iodination).
- Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics.
- Automated platforms : Tools like ICReDD’s integrated computational-experimental workflows () reduce trial-and-error by 30–50% .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for pyrazolo-pyrazine derivatives?
- Methodological Answer : Common contradictions arise from off-target effects or assay variability. Mitigation strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolic stability testing : Liver microsome assays to rule out false positives from compound degradation.
- Crystallographic studies : Compare ligand-binding modes (e.g., ’s X-ray data) to explain potency differences .
Q. What strategies enhance the metabolic stability of this compound while retaining activity?
- Methodological Answer : Rational modifications based on SAR and ADME profiling:
- Bioisosteric replacement : Substitute the 3-methoxy group with trifluoromethoxy (improves metabolic resistance).
- Scaffold rigidification : Introduce fused rings (e.g., dihydroquinazoline) to reduce CYP450-mediated oxidation.
- Prodrug design : Mask polar groups (e.g., ester prodrugs of the carboxamide moiety) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
